Ethyl 2-(2-phenylphenoxy)acetate

Vue d'ensemble

Description

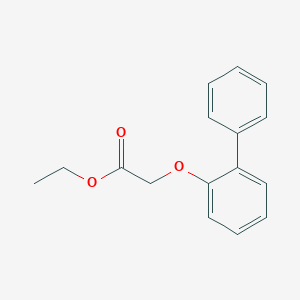

Ethyl 2-(2-phenylphenoxy)acetate is an organic compound with the molecular formula C16H16O3. It is an ester derivative of 2-phenylphenol and is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is characterized by its biphenyl structure, which imparts unique chemical and physical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-phenylphenoxy)acetate typically involves the esterification of 2-phenylphenol with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:

Starting Materials: 2-phenylphenol and ethyl bromoacetate.

Reaction Conditions: The reaction is conducted in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures (around 60-80°C) for several hours.

Catalysts and Reagents: Potassium carbonate is used as a base to neutralize the hydrogen bromide formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(2-phenylphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: 2-(2-phenylphenoxy)acetic acid.

Reduction: 2-(2-phenylphenoxy)ethanol.

Substitution: Nitro or halogenated derivatives of this compound.

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 2-(2-phenylphenoxy)acetate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for producing more complex organic compounds. Some key applications include:

- Synthesis of Pharmaceuticals : This compound is utilized in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, particularly in anti-inflammatory and analgesic contexts .

- Reaction Medium : this compound can act as a solvent or medium for chemical reactions, facilitating the formation of desired products through its unique chemical properties.

Medicinal Chemistry

In medicinal chemistry, this compound is recognized for its potential biological activities. Research indicates that derivatives of this compound may exhibit:

- Anti-inflammatory Properties : Some studies suggest that compounds derived from this compound may function as nonsteroidal anti-inflammatory drugs (NSAIDs), providing relief from pain and inflammation .

- Anticancer Activity : Preliminary research has indicated that certain derivatives may possess anticancer properties, warranting further investigation into their mechanisms and efficacy against various cancer cell lines .

Materials Science

The compound also finds applications in materials science, particularly in the development of advanced materials with specific properties:

- Polymer Chemistry : this compound can be used in the synthesis of polymers and copolymers, which can be tailored for specific applications such as coatings and adhesives. The incorporation of this compound can enhance the thermal stability and mechanical properties of the resulting materials.

- Nanomaterials : Research has explored the use of this compound in the development of nanomaterials, particularly in creating mesoporous structures that can be utilized for drug delivery systems or catalysis.

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

- Synthesis of Novel Anti-inflammatory Agents :

-

Development of Biocompatible Polymers :

- Researchers have investigated the use of this compound in creating biocompatible polymers suitable for medical applications. The findings demonstrated enhanced mechanical properties and biocompatibility, making them suitable for use in medical devices.

-

Nanostructured Materials for Drug Delivery :

- A study focused on utilizing this compound to create nanostructured materials aimed at targeted drug delivery. The research showed that these materials could effectively encapsulate therapeutic agents and release them in a controlled manner.

Mécanisme D'action

The mechanism of action of ethyl 2-(2-phenylphenoxy)acetate is primarily related to its ability to undergo various chemical transformations. The biphenyl structure allows it to interact with different molecular targets, including enzymes and receptors. The ester group can be hydrolyzed to release 2-phenylphenol, which may exhibit biological activity by interacting with cellular pathways.

Comparaison Avec Des Composés Similaires

Ethyl 2-(2-phenylphenoxy)acetate can be compared with other ester derivatives of biphenyl compounds:

Ethyl 2-(4-phenylphenoxy)acetate: Similar structure but with the phenyl group in the para position, which may affect its reactivity and biological activity.

Mthis compound: The methyl ester variant, which may have different physical properties and reactivity due to the shorter alkyl chain.

Ethyl 2-(2-biphenylyloxy)acetate: Another biphenyl ester with potential differences in chemical behavior and applications.

Activité Biologique

Ethyl 2-(2-phenylphenoxy)acetate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is categorized as an aryloxyacetic acid derivative. Its chemical structure can be represented as:

This compound features a phenoxy group, which is known for its ability to interact with various biological targets, including enzymes and receptors.

Mechanisms of Biological Activity

- PPAR Agonism : this compound has been shown to act as an agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. These receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation .

- FAAH Inhibition : The compound exhibits inhibitory activity against fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which may have therapeutic implications for pain management and inflammation .

- Cholinesterase Inhibition : Preliminary studies indicate that this compound may also inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| PPAR Agonism | PPARα, PPARγ | Modulates lipid metabolism | |

| FAAH Inhibition | FAAH | Increases endocannabinoids | |

| Cholinesterase Inhibition | AChE | Potential neuroprotective effect |

Case Study: Neuroprotective Effects

A study conducted on the neuroprotective effects of this compound demonstrated its ability to reduce neuroinflammation and improve cognitive functions in animal models. The compound was administered at varying doses, revealing a dose-dependent response in reducing markers of neuroinflammation and enhancing synaptic plasticity .

Research Findings: Multi-target Activity

Recent investigations into the multi-target pharmacological profile of this compound have shown that it can simultaneously activate PPARs while inhibiting FAAH and AChE. This multi-faceted approach could pave the way for developing novel therapeutics for conditions such as obesity, diabetes, and neurodegenerative diseases .

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects of this compound. Current data suggest that the compound has a favorable safety profile; however, further comprehensive toxicological assessments are necessary to fully understand its safety in clinical applications .

Propriétés

IUPAC Name |

ethyl 2-(2-phenylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-18-16(17)12-19-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHXOCAUBKXUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.